molecular formula C10H13N5O B064601 N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine CAS No. 159709-07-6

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine

Cat. No.: B064601
CAS No.: 159709-07-6
M. Wt: 219.24 g/mol
InChI Key: JPWUJVUUIVUEDW-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring heterocycles containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the tetrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine typically involves the reaction of 2-ethoxybenzylamine with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxyphenyl)methyl]-2H-tetrazol-5-amine
  • N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine
  • N-[(2-fluorophenyl)methyl]-2H-tetrazol-5-amine

Uniqueness

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-2-16-9-6-4-3-5-8(9)7-11-10-12-14-15-13-10/h3-6H,2,7H2,1H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWUJVUUIVUEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401246685
Record name N-[(2-Ethoxyphenyl)methyl]-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159709-07-6
Record name N-[(2-Ethoxyphenyl)methyl]-2H-tetrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159709-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Ethoxyphenyl)methyl]-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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